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Compound of Interest

Compound Name: Cytosine-d2

Cat. No.: B10827506 Get Quote

An In-depth Technical Guide to the NMR and Mass Spectrometry of Cytosine-d2

For researchers, scientists, and professionals in drug development, a thorough understanding

of the analytical characterization of isotopically labeled compounds is paramount. This guide

provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for Deuterated Cytosine (Cytosine-d2), a crucial internal standard in

quantitative analyses.

Introduction to Cytosine-d2
Cytosine is a fundamental pyrimidine nucleobase found in DNA and RNA.[1][2] Its deuterated

isotopologue, Cytosine-d2, serves as an invaluable internal standard for quantification of

cytosine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).[3] The incorporation of deuterium atoms results in a predictable mass shift, allowing for

precise differentiation from the naturally occurring analyte. The formal name for this compound

is 6-amino-2(1H)-pyrimidinone-4,5-d2, with a formula weight of 113.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For

Cytosine-d2, NMR data is compared against the well-established spectra of unlabeled

cytosine.
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¹H and ¹³C NMR Data for Unlabeled Cytosine
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for

standard cytosine, which serve as a reference for interpreting the spectra of its deuterated

analogue.

Table 1: ¹H NMR Chemical Shifts for Unlabeled Cytosine[4][5]

Atom
Chemical Shift
(ppm)

Solvent Frequency (MHz)

H5 5.96 - 5.97 D₂O 400

H6 7.49 - 7.51 D₂O 400

H5 5.0 - 6.0 - -

H6 6.9 - 7.9 - -

(N)H₂ 6.7 - 7.0 / 8.1 - 8.8 - -

Table 2: ¹³C NMR Chemical Shifts for Unlabeled Cytosine[5][6]

Atom Chemical Shift (ppm) Solvent

C5 97.818 D₂O

C6 145.846 D₂O

C2 159 -

C4 166-168 -

N1 150-156 -

N3 210 -

²H NMR Data for Deuterated Cytosine
In Cytosine-d2, the deuterium atoms replace the protons at the C5 and C6 positions. A ²H

(Deuterium) NMR spectrum would show signals corresponding to these deuterated sites. A
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study on D₅-cytosine-monohydrate, prepared by recrystallization from D₂O, provides insight

into the expected chemical shifts for the deuterated sites, which are clearly resolved in the ²H

NMR spectrum.[7]

Table 3: ²H NMR Data for Deuterated Cytosine Sites

Deuterated Site Approximate Chemical Shift (ppm)

D5 ~6.0

D6 ~7.5

Exchangeable sites (N-D, D₂O) Variable

Note: The chemical shifts are estimated based on the proton spectrum and are subject to

variation based on experimental conditions.

Mass Spectrometry (MS) Data
Mass spectrometry is a key technique for confirming the molecular weight and fragmentation

pattern of compounds. Cytosine-d2 is specifically designed for use in MS-based quantification

methods.[3]

Electron Ionization Mass Spectrum of Unlabeled
Cytosine
The mass spectrum of unlabeled cytosine provides a fragmentation pattern that can be

compared with its deuterated analogue. The molecular weight of unlabeled cytosine is 111.10

g/mol .[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for Unlabeled Cytosine (Electron Ionization)[8]
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m/z Relative Intensity Interpretation

111 ~100% Molecular Ion [M]⁺

95 ~20% [M - NH₂]⁺ or [M - O]⁺

83 ~40% Fragmentation

68 ~55% Fragmentation

54 ~35% Fragmentation

For Cytosine-d2, the molecular ion peak would be expected at an m/z of 113, reflecting the

addition of two deuterium atoms. The fragmentation pattern would also show corresponding

mass shifts.

Experimental Protocols
Detailed methodologies are crucial for reproducible results in both NMR and mass

spectrometry.

NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra of cytosine is as follows:

Sample Preparation: A saturated solution of the sample is prepared in a suitable deuterated

solvent, commonly Deuterium Oxide (D₂O).[5] The pH is adjusted to a neutral value, such as

7.4.[5]

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used for data

acquisition.[4][5]

Data Acquisition:

¹H NMR: A standard 1D proton experiment is performed. The solvent peak may be

suppressed to better visualize the analyte signals.[9]

¹³C NMR: A 1D carbon experiment, such as a proton-decoupled ¹³C experiment, is run.
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2D NMR: For more detailed structural assignment, 2D experiments like TOCSY and

HSQC can be employed.[4]

Referencing: Chemical shifts are typically referenced to an internal standard like DSS (4,4-

dimethyl-4-silapentane-1-sulfonic acid).[5]

Temperature: Experiments are often conducted at a controlled temperature, for instance,

298K (25°C).[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
LC-MS is a standard method for the quantification of cytosine and its modifications.[10]

Sample Preparation: For analysis of DNA modifications, genomic DNA is first enzymatically

digested to single nucleosides.[10] An internal standard, such as Cytosine-d2, is added to

the sample.

Chromatography:

Column: A reverse-phase column (e.g., C18) is commonly used for separation.

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid

and acetonitrile with formic acid) is employed.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive mode is typically used.[11]

Detection: The analysis is performed using tandem mass spectrometry (MS/MS) in

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high

selectivity and sensitivity.

Parameters: Key parameters like ESI voltage (e.g., +3.4 kV) and vaporizer temperature

(e.g., 320 °C) are optimized.[11]

Quantification: The analyte concentration is determined by comparing the peak area ratio of

the endogenous analyte to the isotopically labeled internal standard (Cytosine-d2).
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Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of

Cytosine-d2 using both NMR and Mass Spectrometry.

Analytical Workflow for Cytosine-d2 Characterization

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Final Reporting

Cytosine-d2 Sample Acquisition

Prepare NMR Sample
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Caption: Workflow for the analysis of Cytosine-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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